2-Bromo-5-(methoxymethyl)-1,3-dimethylbenzene

Catalog No.
S6648728
CAS No.
74973-55-0
M.F
C10H13BrO
M. Wt
229.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-5-(methoxymethyl)-1,3-dimethylbenzene

CAS Number

74973-55-0

Product Name

2-Bromo-5-(methoxymethyl)-1,3-dimethylbenzene

IUPAC Name

2-bromo-5-(methoxymethyl)-1,3-dimethylbenzene

Molecular Formula

C10H13BrO

Molecular Weight

229.11 g/mol

InChI

InChI=1S/C10H13BrO/c1-7-4-9(6-12-3)5-8(2)10(7)11/h4-5H,6H2,1-3H3

InChI Key

RBYDWRANJMZZGV-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1Br)C)COC

Canonical SMILES

CC1=CC(=CC(=C1Br)C)COC

2-Bromo-5-(methoxymethyl)-1,3-dimethylbenzene, also known as 4-bromo-3,5-dimethylanisole, is an aromatic compound with the molecular formula C9H11BrOC_9H_{11}BrO and a molecular weight of 215.09 g/mol. This compound features a bromine atom and a methoxymethyl group attached to a dimethyl-substituted benzene ring. Its structure can be represented as follows:

text
Br | CH3--C6H3--OCH2--CH3 | CH3

The presence of the bromine atom introduces electrophilic properties, making it a valuable compound in organic synthesis and medicinal chemistry.

There is no scientific literature available describing a specific mechanism of action for 2-Bromo-5-(methoxymethyl)-1,3-dimethylbenzene.

  • Skin and eye irritant: The bromo- and methoxymethyl groups might cause skin and eye irritation upon contact [].
  • Respiratory irritant: Inhalation of vapors may irritate the respiratory tract [].
, including:

  • Electrophilic Aromatic Substitution: The bromine atom can be replaced by other electrophiles, leading to the formation of new aromatic compounds.
  • Nucleophilic Substitution Reactions: The methoxymethyl group can undergo nucleophilic substitution, allowing for the introduction of different nucleophiles.
  • Cross-Coupling Reactions: This compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aryl halides.

The synthesis of 2-Bromo-5-(methoxymethyl)-1,3-dimethylbenzene can be achieved through several methods:

  • Bromination of 1,3-Dimethyl-5-(methoxymethyl)benzene: This method involves the direct bromination of the corresponding dimethyl-substituted aromatic compound using bromine or N-bromosuccinimide in a suitable solvent.
  • Methoxymethylation followed by Bromination: Initially, 1,3-dimethylbenzene can be reacted with formaldehyde and methanol in the presence of an acid catalyst to introduce the methoxymethyl group. Subsequent bromination yields the desired product.
  • Microwave-Assisted Synthesis: Utilizing microwave irradiation can enhance reaction rates and yields in the synthesis of this compound through various bromination techniques .

2-Bromo-5-(methoxymethyl)-1,3-dimethylbenzene has several applications:

  • Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of pharmaceutical compounds due to its functional groups and reactivity.
  • Organic Synthesis: The compound is utilized in organic synthesis for creating more complex molecules through electrophilic substitution and cross-coupling reactions.
  • Material Science: It may find applications in developing new materials or polymers due to its unique chemical properties.

Several compounds share structural similarities with 2-Bromo-5-(methoxymethyl)-1,3-dimethylbenzene. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeKey Features
2-Bromo-1,3-dimethylbenzeneAromatic BromideLacks methoxymethyl group
2-Bromo-4-methoxy-1,3-dimethylbenzeneAromatic BromideDifferent positioning of methoxy group
4-Bromo-3-methylanisoleAromatic BromideContains only one methyl group
2-Bromo-5-chloro-1,3-dimethylbenzeneAromatic ChlorideChlorine instead of bromine
2-Bromo-4-fluoro-1,3-dimethylbenzeneAromatic FluorideFluorine substituent alters reactivity

Uniqueness

The unique combination of the methoxymethyl group and two methyl substituents on the benzene ring distinguishes 2-Bromo-5-(methoxymethyl)-1,3-dimethylbenzene from other similar compounds. This specific arrangement can influence both its chemical reactivity and potential biological interactions.

XLogP3

3

Hydrogen Bond Acceptor Count

1

Exact Mass

228.01498 g/mol

Monoisotopic Mass

228.01498 g/mol

Heavy Atom Count

12

Dates

Modify: 2023-11-23

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